Egrifta
Description
Structure
2D Structure
Properties
IUPAC Name |
(4S)-4-[[2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(E)-hex-3-enoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C221H366N72O67S/c1-25-28-30-53-163(308)260-145(92-120-54-58-122(299)59-55-120)198(343)255-116(21)179(324)276-150(96-169(316)317)199(344)256-117(22)180(325)291-172(111(16)26-2)214(359)284-147(91-119-43-31-29-32-44-119)206(351)293-174(118(23)298)215(360)285-149(95-162(230)307)205(350)289-155(104-297)210(355)280-146(93-121-56-60-123(300)61-57-121)203(348)267-130(51-41-83-248-220(240)241)186(331)266-126(46-34-36-78-223)197(342)290-171(110(14)15)212(357)283-141(87-106(6)7)183(328)252-100-166(311)258-133(63-70-157(225)302)190(335)278-144(90-109(12)13)202(347)288-152(101-294)208(353)257-115(20)178(323)262-128(49-39-81-246-218(236)237)185(330)265-125(45-33-35-77-222)189(334)277-143(89-108(10)11)201(346)279-142(88-107(8)9)200(345)272-137(66-73-160(228)305)195(340)282-151(97-170(318)319)207(352)292-173(112(17)27-3)213(358)274-139(76-85-361-24)196(341)287-153(102-295)209(354)268-131(52-42-84-249-221(242)243)187(332)270-135(64-71-158(226)303)192(337)269-132(62-69-156(224)301)182(327)251-99-165(310)259-134(67-74-167(312)313)191(336)286-154(103-296)211(356)281-148(94-161(229)306)204(349)273-136(65-72-159(227)304)193(338)271-138(68-75-168(314)315)194(339)264-124(47-37-79-244-216(232)233)181(326)250-98-164(309)253-113(18)176(321)261-127(48-38-80-245-217(234)235)184(329)254-114(19)177(322)263-129(50-40-82-247-219(238)239)188(333)275-140(175(231)320)86-105(4)5/h28-32,43-44,54-61,105-118,124-155,171-174,294-300H,25-27,33-42,45-53,62-104,222-223H2,1-24H3,(H2,224,301)(H2,225,302)(H2,226,303)(H2,227,304)(H2,228,305)(H2,229,306)(H2,230,307)(H2,231,320)(H,250,326)(H,251,327)(H,252,328)(H,253,309)(H,254,329)(H,255,343)(H,256,344)(H,257,353)(H,258,311)(H,259,310)(H,260,308)(H,261,321)(H,262,323)(H,263,322)(H,264,339)(H,265,330)(H,266,331)(H,267,348)(H,268,354)(H,269,337)(H,270,332)(H,271,338)(H,272,345)(H,273,349)(H,274,358)(H,275,333)(H,276,324)(H,277,334)(H,278,335)(H,279,346)(H,280,355)(H,281,356)(H,282,340)(H,283,357)(H,284,359)(H,285,360)(H,286,336)(H,287,341)(H,288,347)(H,289,350)(H,290,342)(H,291,325)(H,292,352)(H,293,351)(H,312,313)(H,314,315)(H,316,317)(H,318,319)(H4,232,233,244)(H4,234,235,245)(H4,236,237,246)(H4,238,239,247)(H4,240,241,248)(H4,242,243,249)/b30-28+/t111-,112-,113-,114-,115-,116-,117-,118+,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,171-,172-,173-,174-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEPNUQJQWDYKU-BMGKTWPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C221H366N72O67S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583207 | |
| Record name | Tesamorelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
5136 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218949-48-5 | |
| Record name | Tesamorelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular and Cellular Mechanisms of Action
Growth Hormone-Releasing Factor Receptor (GHRH-R) Binding and Activation
Tesamorelin acts as an agonist at the GHRH-R, mimicking the action of endogenous GHRH. The GHRH-R is a G protein-coupled receptor.
Receptor Affinity and Potency Investigations
In vitro studies have demonstrated that tesamorelin binds to and stimulates human GHRH receptors with potency comparable to that of native human GHRH. The structural modification at the N-terminus of tesamorelin is believed to contribute to its improved binding affinity and increased resistance to enzymatic degradation, particularly by dipeptidyl peptidase-4 (DPP-4), compared to native GHRH.
Molecular Interactions at the Receptor Interface
Upon binding to the GHRH-R on the surface of pituitary cells, tesamorelin is thought to induce structural changes in the receptor. This includes a conformational shift, notably involving transmembrane helix 6 (TM6), which facilitates the coupling of the receptor to intracellular G proteins. This coupling is a critical step in initiating the downstream signaling cascade.
Pituitary Somatotroph Cell Stimulation
The binding of tesamorelin to GHRH-R on somatotroph cells in the anterior pituitary gland stimulates these cells. This stimulation leads to increased synthesis and release of endogenous GH.
Regulation of Pulsatile GH Secretion Pathways
Tesamorelin stimulates the release of endogenous GH in a pulsatile manner, similar to the body's natural secretion pattern. Studies have shown that tesamorelin treatment augments both basal GH secretion and GH pulse area, without altering pulse frequency. This suggests that tesamorelin enhances the amplitude of GH pulses.
Data on the effects of tesamorelin on GH pulsatility in healthy men:
| Parameter | Baseline (Mean ± SE) | 2 Weeks Tesamorelin (Mean ± SE) | Change from Baseline (Mean ± SE) | P-value |
| Mean Overnight GH (μ g/liter ) | 0.8 ± 0.1 | 1.3 ± 0.2 | +0.5 ± 0.1 | 0.004 |
| Log₁₀ GH Peak Area (log₁₀ μ g/liter ) | 0.3 ± 0.1 | 0.7 ± 0.1 | +0.4 ± 0.1 | 0.001 |
| Basal GH Secretion (μ g/liter · min) | 0.004 ± 0.001 | 0.012 ± 0.003 | +0.008 ± 0.003 | 0.008 |
| GH Pulse Frequency (pulses/12h) | 6.0 ± 0.3 | 6.0 ± 0.4 | 0.0 ± 0.2 | 0.99 |
Data derived from a study in healthy men.
Downstream Signaling Cascade and Effector Molecules
The binding of tesamorelin to the GHRH-R activates intracellular signaling pathways. A primary pathway involves the activation of adenylyl cyclase, an enzyme that converts adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels activates protein kinase A (PKA). PKA then phosphorylates various target proteins, amplifying the GHRH receptor signal and stimulating GH synthesis and secretion from somatotroph cells.
Beyond the direct effects on GH release, the increased levels of GH stimulated by tesamorelin lead to elevated levels of insulin-like growth factor-1 (IGF-1) and insulin-like growth factor binding protein-3 (IGFBP-3). GH acts on various tissues, including the liver and peripheral tissues, to stimulate the production of IGF-1, which mediates many of the anabolic effects of GH. GH also has direct lipolytic effects. The downstream signaling pathways involving IGF-1 include the phosphoinositide 3-kinase (PI3K)/Akt and Ras/Raf/ERK pathways, which are involved in cell proliferation, survival, and metabolism.
Growth Hormone (GH) Secretion and Systemic Responses
Tesamorelin acts as an analog of hypothalamic GHRH, binding to GHRH receptors in the anterior pituitary gland drugbank.compatsnap.comegriftasv.com. This binding stimulates the pituitary cells to synthesize and release endogenous GH into the bloodstream in a pulsatile manner, mimicking the body's natural secretion pattern patsnap.comegriftasv.com. The released GH then interacts with receptors on various target tissues throughout the body, including the liver, adipocytes, and muscle nih.govwikipedia.orgweightlossandvitality.com. This interaction initiates a cascade of intracellular signaling events that mediate the systemic responses attributed to GH, such as effects on growth, metabolism, and body composition wikipedia.orgpatsnap.com.
Insulin-Like Growth Factor-1 (IGF-1) Generation and Regulation
A significant systemic response to increased GH levels stimulated by tesamorelin is the enhanced production of Insulin-Like Growth Factor-1 (IGF-1) nih.govdrugbank.comwikipedia.orgpatsnap.com. The liver is a primary site of IGF-1 synthesis in response to GH stimulation, although IGF-1 is also produced in peripheral tissues nih.govnovagenix.org. IGF-1 is a key mediator of many of the anabolic and metabolic effects of GH nih.govnovagenix.org. Tesamorelin therapy leads to increased circulating levels of IGF-1 drugbank.comnovagenix.orgnih.govnih.gov. Studies have shown significant increases in IGF-1 levels following tesamorelin administration nih.gov.
Target Cell Interactions and Physiological Effects in Research Models
Research models have provided insights into how tesamorelin interacts with target cells, particularly adipocytes, and the resulting physiological effects on lipid metabolism.
Adipocyte Biology and Lipid Metabolism Regulation
Tesamorelin's influence on adipocyte biology and lipid metabolism is a key aspect of its mechanism of action, particularly in the context of reducing excess visceral fat nih.govwikipedia.orgweightlossandvitality.com. GH, stimulated by tesamorelin, directly interacts with receptors on adipocytes, initiating metabolic pathways that affect fat cells weightlossandvitality.com. This regulation involves both anabolic and lipolytic mechanisms wikipedia.org. Studies in research models and clinical trials have demonstrated that tesamorelin can significantly reduce visceral adipose tissue (VAT) nih.govweightlossandvitality.comnih.govnih.govresearchgate.net. Furthermore, tesamorelin has been associated with improvements in lipid profiles, including reductions in triglyceride levels weightlossandvitality.comnih.govnih.gov. Research also indicates that tesamorelin may improve adipose tissue quality, as measured by increased fat density on CT scans, independent of changes in fat quantity nih.gov.
Mechanistic Insights into Lipolysis Induction
The primary mechanism by which tesamorelin is thought to reduce body fat mass is through the induction of lipolysis wikipedia.org. GH binding to adipocyte receptors initiates signaling pathways that promote the breakdown of triglycerides stored within fat cells into free fatty acids and glycerol (B35011) weightlossandvitality.com. This process, known as lipolysis, is a crucial mechanism for mobilizing stored energy jci.orgplos.org. While the precise details of the cellular pathways activated by GH in adipocytes are complex, they involve the activation of enzymes like hormone-sensitive lipase (B570770) (HSL) and adipose triglyceride lipase (ATGL), which are key players in triglyceride hydrolysis jci.orgplos.org. Research in various models has explored the intricate regulation of lipolysis, highlighting the involvement of signaling molecules like cAMP and protein kinase A (PKA) jci.org. Tesamorelin's stimulation of GH secretion contributes to enhanced lipolytic activity in adipose tissue wikipedia.orgresearchgate.netmodernpeptides.com.
Cellular Pathways Affecting Triglyceride Metabolism
Beyond lipolysis, tesamorelin's effects on triglyceride metabolism involve broader cellular pathways. By promoting the breakdown of stored triglycerides in adipocytes, tesamorelin influences the flux of fatty acids. Studies in research models have investigated how tesamorelin affects hepatic lipid metabolism, including processes like de novo lipogenesis (the synthesis of fatty acids) and lipid oxidation researchgate.net. Some research suggests that tesamorelin may reduce de novo lipogenesis in the liver researchgate.net. The interplay between increased lipolysis in adipose tissue and altered hepatic lipid metabolism contributes to the observed reductions in triglyceride levels in response to tesamorelin weightlossandvitality.comnih.govnih.gov. The impact on triglyceride metabolism is a significant factor in the metabolic improvements observed in research settings nih.govweightlossandvitality.comnih.gov.
Data Table: Effects of Tesamorelin on Metabolic Parameters in a Research Study
| Parameter | Baseline (Mean ± SEM) | Tesamorelin Change (Mean ± SEM) | Placebo Change (Mean ± SEM) | P-value |
| IGF-I (μ g/liter ) | - | 86 ± 21 | -6 ± 8 | < 0.0001 nih.gov |
| Triglycerides (mg/dl) | - | -26 ± 16 | 12 ± 8 | 0.02 nih.gov |
| VAT (cm²) | - | -16 ± 9 | 19 ± 9 | 0.003 nih.gov |
| VAT Density (HU) | - | +6.2 ± 8.7 | +0.3 ± 4.2 | < 0.0001 nih.gov |
Note: Data extracted from research findings. Specific baseline values may vary between studies.
Detailed Research Findings:
Hepatocyte Activity and Systemic Metabolic Influence
Hepatocytes, the primary cells of the liver, are significant targets of the GH/IGF-1 axis stimulated by tesamorelin. GH directly interacts with receptors on hepatocytes, stimulating the production of IGF-1 theratech.comdrugs.comnih.gov. IGF-1 produced in the liver is a major contributor to circulating IGF-1 levels, which in turn mediate many of the systemic effects of GH globalrph.comnih.gov.
Tesamorelin has demonstrated notable effects on liver fat, particularly in the context of nonalcoholic fatty liver disease (NAFLD) and HIV-associated lipodystrophy harvard.edunih.govneptcc-bulletin.comaidsmap.com. Studies have shown that tesamorelin treatment is associated with significant reductions in liver fat content harvard.edunih.govneptcc-bulletin.comaidsmap.com. For instance, a study in HIV-infected patients with abdominal fat accumulation showed that tesamorelin significantly reduced liver fat over 6 months nih.gov. Another study in individuals with HIV-associated NAFLD demonstrated that tesamorelin reduced hepatic fat fraction and prevented the progression of liver fibrosis over one year neptcc-bulletin.comaidsmap.com. The reduction in liver fat may be linked to increased lipolysis and enhanced mitochondrial oxidation in hepatocytes, leading to increased burning of free fatty acids for energy healor.comnih.gov.
Tesamorelin's influence on hepatocyte activity also extends to glucose and lipid metabolism. While some studies initially observed transient increases in fasting glucose levels, long-term data generally indicate that tesamorelin does not significantly worsen glucose metabolism and may even preserve glucose homeostasis harvard.eduplos.orgnatap.orgoup.comnih.govresearchgate.netpeptidesociety.org. Improvements in lipid profiles, specifically reductions in triglycerides and non-HDL cholesterol, have also been observed with tesamorelin treatment, suggesting a positive systemic metabolic influence mediated, in part, through hepatocyte activity suaway.comnatap.orgresearchgate.netpeptidesociety.orginnerbody.comaidsmap.com. The effects on lipid metabolism may involve the upregulation of lipolysis enzymes in adipose tissue, leading to the breakdown of stored fat and subsequent changes in circulating lipid levels healor.commodernpeptides.com.
Data Table 1: Effects of Tesamorelin on Liver Fat and Metabolic Parameters
| Parameter | Change with Tesamorelin (Example Study) | p-value | Citation |
| Liver Fat Fraction | -2.9 lipid-to-water % (6 months) | 0.003 | nih.gov |
| Hepatic Fat Fraction (Relative Change) | -37% (1 year) neptcc-bulletin.comaidsmap.com | 0.016 aidsmap.com | neptcc-bulletin.comaidsmap.com |
| Triglycerides | Significant decrease | <0.001 | natap.orgpeptidesociety.org |
| Fasting Glucose | No significant long-term change | Not significant | plos.orgnatap.orgoup.comnih.govresearchgate.netpeptidesociety.org |
Chondrocyte and Osteoblast Engagement in Anabolic Processes
Growth hormone and IGF-1 are well-established regulators of skeletal growth and bone metabolism, influencing the activity of chondrocytes (cartilage cells) and osteoblasts (bone-forming cells) globalrph.comfda.govdrugs.comnih.gov. Tesamorelin, by increasing endogenous GH and IGF-1 levels, is hypothesized to engage these cell types in anabolic processes seebeyondmedicine.comevolvehealthfl.comtrtnation.com.
In chondrocytes, GH and IGF-1 promote proliferation and differentiation, contributing to endochondral ossification and linear bone growth nih.gov. While research specifically on tesamorelin's direct effects on chondrocytes is less detailed in the provided sources, its action via the GH/IGF-1 axis suggests an indirect influence on cartilage metabolism and growth plate activity.
Osteoblasts are responsible for synthesizing and depositing bone matrix, leading to increased bone density. GH and IGF-1 stimulate osteoblast proliferation and differentiation, enhancing bone formation nih.gov. Studies suggest that tesamorelin therapy may increase bone density, which could be beneficial in conditions like osteoporosis seebeyondmedicine.comtrtnation.com. The anabolic effects on bone are likely mediated by IGF-1, which stimulates bone-building cells evolvehealthfl.com.
Data Table 2: Potential Effects of Tesamorelin on Bone Health
| Parameter | Potential Effect with Tesamorelin | Citation |
| Bone Density | Increase | seebeyondmedicine.comtrtnation.com |
| Bone Growth | Stimulation (via IGF-1) | evolvehealthfl.com |
Myocyte Effects and Anabolic Signaling Pathways
Myocytes (muscle cells) are another key target tissue for the anabolic effects of the GH/IGF-1 axis stimulated by tesamorelin globalrph.comtheratech.comfda.govprescriberpoint.comdrugs.com. GH and IGF-1 play crucial roles in muscle growth, maintenance, and repair evolvehealthfl.comtrtnation.comhormonehealthinverness.com.
Tesamorelin has been shown to increase skeletal muscle area and density, particularly in individuals with HIV-associated wasting innerbody.comnih.gov. This effect is attributed to the stimulation of GH secretion, which in turn promotes muscle protein synthesis and reduces muscle protein degradation healor.comevolvehealthfl.comtrtnation.comhormonehealthinverness.comcorepeptides.com. The anabolic signaling pathways involved in myocyte responses to GH and IGF-1 include the PI3K/Akt pathway corepeptides.com. IGF-1 binding to its receptor (IGF-1R) on muscle cells activates PI3K, which then phosphorylates and activates Akt corepeptides.com. Activated Akt can promote protein synthesis and inhibit protein degradation by suppressing the activity of muscle-specific ubiquitin ligases like atrogin-1 and MuRF1 corepeptides.com.
Furthermore, IGF-1 signaling can enhance glucose uptake in muscle cells by increasing the translocation of GLUT4 transporters to the cell membrane, facilitating energy availability for muscle function corepeptides.com. These cellular mechanisms contribute to the observed increases in lean body mass and improvements in muscle strength and physical function reported with tesamorelin treatment patsnap.comhealor.comseebeyondmedicine.comevolvehealthfl.comtrtnation.comhormonehealthinverness.combeverlyhillsconciergedoctor.comyoutube.com.
Data Table 3: Effects of Tesamorelin on Muscle
Preclinical Pharmacological Investigations
In Vitro Pharmacological Characterization
In vitro studies are performed to assess the direct effects of a compound on cellular systems, providing insights into its mechanism of action at a molecular and cellular level. medwinpublishers.com
Assessment of Prodrug Activity in Cellular Systems (e.g., Porcine Pituitary Cells)
Studies have been conducted to evaluate whether tesamorelin acts as a prodrug, meaning it is converted into an active metabolite within the body or in cellular systems. In vitro pharmacology studies using porcine anterior pituitary cells were performed to assess the prodrug activity of tesamorelin. These studies evaluated the growth hormone-releasing activity of tesamorelin in the presence and absence of proteolytic enzymes, such as those found in fetal calf serum. The findings indicated that tesamorelin did not act as a prodrug in this cellular system, based on its GH-releasing activity. hres.catheratech.com
Cell-Based Assays for Growth Hormone Release
Cell-based assays are used to directly measure the ability of a compound to stimulate the release of growth hormone from pituitary cells. In vitro, tesamorelin has been shown to bind to and stimulate human GHRH receptors with a potency similar to that of endogenous GHRH. drugcentral.orgfda.govdrugs.comhres.canhhealthyfamilies.comfda.govfda.gov This interaction with GHRH receptors on pituitary somatotroph cells is the primary mechanism by which tesamorelin stimulates the synthesis and pulsatile release of endogenous GH. drugcentral.orgwikipedia.orgfda.govdrugs.comhres.canhhealthyfamilies.comfda.govfda.gov
In Vivo Studies in Animal Models (Mechanistic Focus)
In vivo studies in animal models are essential to investigate the systemic effects of a compound, including its pharmacodynamics, tissue distribution, and elimination pathways, within a living organism. medwinpublishers.com
Growth Hormone Stimulation in Transfected Mammalian Cells and Animal Species (e.g., Pigs, Rodents)
In vivo pharmacodynamic studies have been conducted in various animal species, including Landrace x Yorkshire barrow pigs and rodents, to demonstrate the effect of tesamorelin on GH release and subsequent IGF-1 production. nih.govtheratech.comresearchgate.net Studies in barrow pigs showed that tesamorelin stimulated GH release for up to 8 hours following intravenous (IV) or subcutaneous (SC) administration, producing multiple GH peaks that mimicked the pulsatile nature of endogenous hGRF release. hres.catheratech.com Tesamorelin also resulted in greater increases in serum IGF-1 concentrations compared to human GHRF in these pigs. hres.ca In rats and dogs, daily repeat intravenous or subcutaneous injections of tesamorelin led to marked increases in plasma growth hormone and IGF-1 levels. nih.govresearchgate.net
Investigations of Tissue Distribution and Organ Tropism
Investigations into the tissue distribution and organ tropism of tesamorelin in animal models provide information on where the compound is distributed within the body after administration. While detailed comprehensive tissue distribution data across various organs were not extensively detailed in the provided snippets, some information regarding distribution volume is available. The mean volume of distribution of tesamorelin following a single subcutaneous administration in healthy subjects was reported as 4.8 ± 1.9 L/kg. fda.govegriftasv.com Further specific studies in animal models would typically involve administering labeled tesamorelin and measuring its concentration in different tissues over time.
Analysis of Elimination Pathways and Biodegradation
Understanding how a compound is eliminated from the body and its biodegradation pathways is critical for assessing its pharmacokinetic profile. In vitro biodegradation studies have indicated that tesamorelin is more stable in human plasma compared to its endogenous counterpart, hGRF. nih.govhres.canih.gov Tesamorelin appears to be primarily biodegraded through cleavage from the C-terminal, rather than being primarily processed by DPP-IV. hres.ca In vivo studies in rats, dogs, and humans have shown that the modification of tesamorelin slows its in vitro degradation in plasma and prolongs its in vivo plasma elimination kinetics compared to natural hGRF. nih.govresearchgate.net The mean elimination half-life of tesamorelin has been reported to range from 8 minutes in healthy subjects after a single dose to 26-38 minutes after multiple doses in healthy subjects and HIV-infected patients. drugs.comhres.ca In dogs, the apparent elimination half-life ranged from 21 to 45 minutes. nih.gov No formal metabolism studies have been performed in humans. drugs.comegriftasv.com
Mechanistic Studies on Metabolic Enzyme Modulation (e.g., Cytochrome P450)
Preclinical research has explored the potential of tesamorelin to modulate the activity of metabolic enzymes, particularly members of the cytochrome P450 (CYP) family. This is important for understanding potential drug-drug interactions.
Tesamorelin-Induced CYP3A1/2 Activity Alterations in Rodent Models
In a 28-day study in rats involving subcutaneous dosing, liver samples were analyzed to assess Cytochrome P450 activities. The results indicated a statistically significant reduction in CYP3A1/2 activity specifically in male animals. fda.gov This effect, measured by testosterone (B1683101) 6β-hydroxylase activity (TESH), is suggested to be related to the pharmacodynamic activity of tesamorelin, as this enzyme is known to be sensitive to growth hormone levels in male rats. fda.gov Studies investigating the potential impact of tesamorelin on CYP3A activity using simvastatin (B1681759) (a CYP3A substrate) and ritonavir (B1064) (a CYP3A inhibitor) in healthy volunteers showed that the impact of tesamorelin on CYP3A activity appears to be minimal, if any. nih.gov
Exploration of Anabolic and Lipolytic Effects in Animal Models
Tesamorelin, as a GHRH analogue, stimulates the synthesis and pulsatile release of endogenous growth hormone (GH), which is known to be both anabolic and lipolytic. sec.gov GH exerts its effects by interacting with specific receptors on various target cells, including adipocytes and myocytes, leading to a range of pharmacodynamic effects. sec.govfda.gov Some of these effects are mediated by Insulin-like Growth Factor-1 (IGF-1), produced in the liver and peripheral tissues. sec.govfda.gov
Animal studies and preclinical human studies have shown that tesamorelin administration induces GH release in a typical pulsatile manner and can induce a significantly greater increase in IGF-I compared to native GHRH. portico.org Research suggests that tesamorelin may enhance growth hormone, potentially increasing the rate at which visceral fat is burned for fuel. suaway.com Tesamorelin has been shown to target abdominal fat and has demonstrated the ability to significantly reduce visceral adipose tissue and increase muscle mass in clinical studies. sec.gov While tesamorelin primarily targets visceral fat, it does not appear to significantly affect subcutaneous fat tissue. suaway.com This selective reduction in visceral fat is considered advantageous. suaway.com
Pharmacokinetic Profiles in Preclinical Systems
Pharmacokinetic studies in preclinical systems aim to characterize the absorption, distribution, metabolism, and excretion of a drug. lidebiotech.comeuropa.eu These studies are crucial for understanding how the drug behaves in the body and for informing the design of subsequent clinical trials. lidebiotech.comeuropa.eu
Absorption Characteristics and Systemic Exposure
Preclinical studies have investigated the absorption characteristics of tesamorelin. Tesamorelin has been noted to have low oral bioavailability but excellent subcutaneous bioavailability. suaway.com Studies in dogs evaluating the bioavailability of tesamorelin via different routes have been conducted. Following intratracheal and subcutaneous administration, specific plasma concentrations (Cmax) and areas under the curve (AUC) were observed. portico.org
Distribution Volume Determinations in Animal Models
The volume of distribution (Vd) is a pharmacokinetic parameter that describes the apparent volume in which a drug is distributed in the body. envt.fr In preclinical systems, determination of distribution volume helps understand how widely a drug disperses into tissues. While specific volume of distribution data solely from animal models for tesamorelin were not extensively detailed in the search results, the mean volume of distribution following single subcutaneous administration has been determined in human subjects, providing some context for its distribution characteristics. fda.govwikidoc.orgfda.govmedscape.com Generally, the volume of distribution for peptides is typically small, often not exceeding the volume of the extracellular fluid. nih.gov
Elimination Half-Life in Animal Systems
The elimination half-life (t1/2) is the time it takes for the concentration of a drug in the body to be reduced by half. mdpi.com Preclinical studies in animal systems provide insight into the rate at which a drug is eliminated. The biodegradation of tesamorelin is considered considerably prolonged compared to that of native GHRH, and its stability and half-life are enhanced in the plasma of several animal species compared to the native hormone. portico.org Studies in dogs have reported plasma half-lives following different routes of administration. For instance, plasma half-lives of 26 and 39 minutes were observed after intratracheal and subcutaneous administration, respectively. portico.org Following an intravenous dose in dogs, the half-life was reported as 25 minutes. portico.org This enhanced stability and longer half-life compared to natural GHRH are attributed to structural modifications in tesamorelin. portico.orgnih.gov
Preclinical Pharmacokinetic Parameters in Dogs
| Parameter | Intratracheal Administration (5.0 mg) | Subcutaneous Administration (0.5 mg) | Intravenous Administration (100 µg/kg) |
| Half-life (minutes) | 26 portico.org | 39 portico.org | 25 portico.org |
| Cmax (ng/mL) | 34 portico.org | 17 portico.org | 427 portico.org |
| AUC (ng·min/mL) | 604 portico.org | 2617 portico.org | 5301 portico.org |
Stability in Biological Matrices (e.g., Plasma Degradation Kinetics)
Tesamorelin is based on the 44-amino acid sequence of hGRF, with a hexenoyl moiety, a C6 chain with a double bond on position 3, anchored to the N-terminal tyrosine residue. fda.govwikipedia.org This structural modification confers increased resistance to enzymatic degradation in human serum and plasma, notably against dipeptidyl peptidase IV (DPP IV), a key enzyme involved in the rapid inactivation of native GHRH. fda.govportico.orgwikipedia.orgmedsafe.govt.nzresearchgate.netnih.gov
In vitro studies comparing the degradation of tesamorelin and native hGRF (or sermorelin (B1632077), a related GHRH fragment) in human plasma have demonstrated the enhanced stability of tesamorelin. Tesamorelin was found to be significantly more resistant to DPP IV-mediated cleavage compared to hGRF, which underwent immediate degradation in one study. portico.org Another in vitro experiment involving incubation in fresh human plasma at 37°C for up to 240 minutes (4 hours) showed that intact tesamorelin remained detectable, whereas sermorelin was entirely degraded within this timeframe. nih.gov This suggests a substantial resistance of tesamorelin towards proteolytic activities in human plasma. nih.gov Tesamorelin appears to be primarily biodegraded via cleavage from the C-terminal, as opposed to DPP IV-mediated catalysis. theratech.com Studies investigating potential degradation products of tesamorelin in human plasma did not detect products of considerable abundance. nih.gov However, deamidated degradants (TH0601 and TH0677) have been identified and are considered biologically inactive. google.com
Pharmacokinetic studies have investigated the plasma degradation kinetics of tesamorelin, primarily assessed by its elimination half-life (t½). Reported mean elimination half-lives in healthy subjects following single subcutaneous administrations of 1 mg and 2 mg were approximately 7.8 minutes and 13.2 minutes, respectively. fda.gov Other sources report a half-life in humans ranging from 26 to 38 minutes. wikipedia.orgmedsafe.govt.nznih.govfda.govhpfb-dgpsa.ca In dogs, the apparent elimination half-life ranged from 21 to 45 minutes. nih.gov While one study in healthy older males reported a half-life between 2 to 5 hours after daily subcutaneous administration for 7 days, this finding is less consistent with other reported values. portico.org
The stability of tesamorelin in plasma has also been evaluated under various storage conditions. Stability in normal human plasma at room temperature was approximately 2 hours, while in HIV-positive plasma, it was approximately 3 hours. fda.gov At 4°C and on ice, the stability was approximately 3 hours in both normal and HIV-positive plasma matrices. fda.gov For long-term storage, tesamorelin demonstrated stability at -80°C in stabilized normal plasma for 91 days and in HIV-positive plasma for 171 days. fda.gov
The following table summarizes key stability findings in biological matrices:
| Matrix Type | Temperature/Condition | Approximate Stability Duration | Notes | Source |
| Normal Human Plasma | Room Temperature | ~2 hours | In vitro degradation kinetics | fda.gov |
| HIV-Positive Plasma | Room Temperature | ~3 hours | In vitro degradation kinetics | fda.gov |
| Normal Human Plasma | 4°C / On Ice | ~3 hours | In vitro degradation kinetics | fda.gov |
| HIV-Positive Plasma | 4°C / On Ice | ~3 hours | In vitro degradation kinetics | fda.gov |
| Human Plasma | 37°C | ≥240 minutes (4 hours) | Intact tesamorelin detected in vitro | nih.gov |
| Stabilized Normal Plasma | -80°C | 91 days | Long-term matrix stability | fda.gov |
| Stabilized HIV-Positive Plasma | -80°C | 171 days | Long-term matrix stability | fda.gov |
These preclinical investigations into the stability of tesamorelin in biological matrices highlight the success of the structural modification in enhancing its resistance to enzymatic degradation, contributing to its pharmacological profile.
Chemical Synthesis and Advanced Structural Elucidation
Synthetic Methodologies for Tesamorelin Production
Tesamorelin is produced through chemical synthesis, primarily utilizing peptide synthesis strategies. github.io
Peptide Synthesis Strategies and Optimization
Peptide synthesis, particularly solid-phase peptide synthesis (SPPS), is a common strategy for producing peptides like Tesamorelin. missouri.edu SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin. thermofisher.com The process typically involves cycles of deprotection of the N-terminus of the resin-bound peptide, coupling of the next protected amino acid, and capping of any unreacted sites. thermofisher.com
While SPPS is widely used due to its efficiency and potential for automation, synthesizing long and complex peptides like Tesamorelin (44 amino acids) can present challenges, including potential aggregation of the peptide chain on the resin and incomplete coupling reactions. nih.gov Various strategies are employed to optimize peptide synthesis, such as modifying external conditions or incorporating internal modifications to the peptide sequence or backbone to mitigate these issues. nih.gov Fragment coupling solid-phase synthesis is another approach that can be used, where pre-synthesized and protected peptide fragments are coupled onto the resin. google.com This method can offer advantages in terms of operational ease, lower cost, and simplified purification for complex sequences. google.com
Techniques for N-Terminal Hexenoyl Moiety Attachment
A crucial step in the synthesis of Tesamorelin is the attachment of the trans-3-hexenoyl moiety to the N-terminal tyrosine residue of the 44-amino acid peptide sequence. fda.govgithub.iogoogle.com This modification is typically performed at the N-terminus to enhance stability. fda.govgithub.io While specific detailed techniques for this attachment in Tesamorelin synthesis are often proprietary, general methods for N-terminal acylation in peptide synthesis involve coupling a activated carboxylic acid derivative (in this case, trans-3-hexenoic acid) to the deprotected N-terminus of the peptide chain. This can be achieved using various coupling reagents and strategies commonly employed in peptide chemistry. thermofisher.com
Advanced Structural Characterization Techniques
A range of advanced analytical techniques is employed to confirm the structure and characterize the properties of synthetic Tesamorelin. fda.gov
Amino Acid Analysis for Compositional Verification
Amino acid analysis is a fundamental technique used to verify the amino acid composition of a peptide. fda.gov This method involves hydrolyzing the peptide into its constituent amino acids, followed by separation, identification, and quantification of each amino acid. By comparing the experimentally determined amino acid ratios to the theoretical composition of Tesamorelin's 44-amino acid sequence, the identity and purity of the peptide can be confirmed. fda.gov
Mass Spectrometry (e.g., MALDI-TOF MS) for Molecular Identification
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and confirming the identity of peptides. fda.govresearchgate.net Matrix-assisted laser desorption/ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) is a commonly used technique for analyzing peptides and proteins due to its ability to handle relatively large molecules and its high sensitivity and mass accuracy. fda.govresearchgate.neteuropeanpharmaceuticalreview.com In MALDI-TOF MS, the peptide sample is mixed with a matrix material, spotted onto a target plate, and irradiated with a laser. europeanpharmaceuticalreview.com This process desorbs and ionizes the peptide molecules, which are then accelerated through a flight tube. The time it takes for the ions to reach the detector is measured, and this time is proportional to their mass-to-charge ratio (m/z). europeanpharmaceuticalreview.com By obtaining the mass spectrum, the molecular weight of Tesamorelin can be accurately determined, and this can be compared to the theoretical molecular weight to confirm its identity and assess purity. wikipedia.orggithub.iofda.gov
Circular Dichroism (CD) for Secondary Structure and Conformation Analysis
Circular Dichroism (CD) spectroscopy is a valuable technique for investigating the secondary structure and conformation of peptides and proteins in solution. fda.govresearchgate.netwikipedia.orgunits.it CD measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. wikipedia.orgunits.itformulationbio.com The far-UV region (180-260 nm) of the CD spectrum is particularly sensitive to the conformation of the peptide backbone and can provide information about the presence and relative amounts of different secondary structures, such as alpha-helices, beta-sheets, and random coils. wikipedia.orgunits.it By analyzing the characteristic shapes and intensities of the CD signals, researchers can gain insights into how Tesamorelin folds and maintains its three-dimensional structure under various conditions. researchgate.netunits.it This is important because the biological activity of a peptide is often dependent on its specific conformation.
Peptide Mapping for Sequence Confirmation and Impurity Profiling
Peptide mapping is a crucial technique for confirming the primary structure (amino acid sequence) of a peptide and for profiling impurities. fda.govrapidnovor.com This method involves enzymatic digestion of the peptide into smaller fragments, which are then separated and identified, typically using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). rapidnovor.compolypeptide.comlcms.cz
For peptides containing sufficient arginine and lysine (B10760008) residues, proteases like trypsin or Lys-C are recommended for digestion. polypeptide.com For peptides with glutamic acid residues, Glu-C can be utilized. polypeptide.com The resulting peptide fragments are separated by HPLC and identified by MS. polypeptide.com Peptide mapping can also be used to identify potential anomalies or variations in the sequence. rapidnovor.com
Impurity profiling is a systematic process of identifying, characterizing, and quantifying impurities present in a drug substance. biomedres.usijrti.org These impurities can arise from the synthesis process, raw materials, or degradation. biomedres.usijrti.org Advanced analytical techniques, including chromatographic methods (like HPLC and UPLC), spectroscopic methods, and hyphenated techniques such as LC-MS and GC-MS, are essential for detecting and characterizing impurities at trace levels. biomedres.usnih.gov LC-MS is particularly effective for characterizing peptide impurities. lcms.cz Impurity profiling is critical for ensuring the quality, purity, and stability of pharmaceutical products. ijrti.org
Structure-Activity Relationship (SAR) Studies and Analog Design
SAR studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. For GHRH analogs like tesamorelin, SAR studies aim to identify modifications that enhance desirable properties such as increased potency, improved stability, and longer half-life. polarispeptides.comnih.gov
Influence of Chemical Modifications (e.g., Hexenoyl Moiety) on Biological Activity and Stability
Tesamorelin is a modified version of endogenous human GHRH, incorporating a trans-3-hexenoic acid group (hexenoyl moiety) attached to the N-terminal tyrosine residue. wikipedia.orgfda.govcorepeptides.comghanaweb.com This chemical modification plays a significant role in the peptide's pharmacological profile. The hexenoyl moiety is specifically attached via an amide linkage to the N-terminal tyrosine. github.io This modification is designed to protect the peptide from degradation by dipeptidyl peptidase IV (DPP-IV), an enzyme that readily cleaves and inactivates endogenous GHRH. polarispeptides.comgithub.io By blocking DPP-IV degradation, the hexenoyl moiety prolongs the half-life and increases the bioavailability of tesamorelin compared to native GHRH, leading to enhanced and sustained stimulation of GH release. polarispeptides.comgithub.io
Rational Design Principles for GHRH Analog Development
Rational design principles for developing GHRH analogs involve understanding the bioactive core of the peptide, evaluating its secondary structure, and elucidating its degradation pathways. nih.gov This knowledge guides the introduction of modifications to improve therapeutic properties. Key strategies include amino acid substitutions (such as incorporating D-amino acids), N-methylation, and terminal modifications to enhance stability and potency. patsnap.com The goal is to create analogs with higher affinity for the GHRH receptor and increased resistance to enzymatic breakdown. patsnap.com Advances in computational modeling and structure-based drug design, utilizing high-resolution structural data of the GHRH receptor, aid in predicting how modifications influence receptor affinity and stability. patsnap.comnih.gov
Comparative Structural and Functional Analysis with Endogenous GHRH and Other Analogs
Tesamorelin is a 44-amino acid peptide that closely resembles the structure of endogenous GHRH. corepeptides.compolarispeptides.com The primary structural difference is the N-terminal modification with the trans-3-hexenoic acid group in tesamorelin. wikipedia.orgcorepeptides.com This modification, while seemingly minor, leads to significant functional differences, primarily in terms of stability and duration of action. polarispeptides.comgithub.io Endogenous GHRH has a very short half-life due to rapid degradation by enzymes like DPP-IV. github.iokcl.ac.uk Tesamorelin's hexenoyl modification confers resistance to DPP-IV, resulting in a longer half-life and sustained GH release. wikipedia.orgpolarispeptides.comgithub.io
Functionally, both tesamorelin and endogenous GHRH bind to the GHRH receptor (GHRHR) on pituitary somatotroph cells, stimulating GH synthesis and secretion. corepeptides.compolarispeptides.comgithub.iothehcginstitute.com Cryo-EM studies have provided insights into how GHRH binds to GHRHR, revealing extensive interactions involving various parts of the receptor. nih.gov The increased stability of tesamorelin due to the hexenoyl modification allows for prolonged GHRHR activation and a more robust and sustained GH release compared to native GHRH. polarispeptides.com
Comparing tesamorelin to other synthetic GHRH analogs, such as sermorelin (B1632077), highlights further structural and functional distinctions. Sermorelin is a shorter peptide, consisting of the first 29 amino acids of GHRH. tryeden.com While also acting as a GHRH analog, sermorelin has a shorter half-life than tesamorelin. tryeden.com Tesamorelin's 44-amino acid structure and the N-terminal modification contribute to its enhanced stability and sustained effects compared to the shorter sermorelin peptide. tryeden.com Other GHRH agonists have been developed with various modifications, demonstrating a range of potencies and durations of action, illustrating the impact of structural changes on biological activity. patsnap.com
Advanced Research Methodologies and Bioanalytical Approaches
Biochemical and Molecular Biology Techniques
Biochemical and molecular biology techniques are fundamental to dissecting the intricate interactions of Egrifta within biological systems, from gene expression to protein function and cellular metabolism.
Gene Expression and Regulation Analysis Related to GHRH-R and GH Signaling
Studies investigating this compound's effects often involve analyzing the expression and regulation of genes related to the GHRH-R and the broader GH signaling cascade. This compound, as a GHRH analog, primarily exerts its effects by binding to and stimulating the GHRH receptor, a G protein-coupled receptor found on pituitary somatotroph cells kegg.jprxlist.com. This interaction activates downstream signaling pathways, notably the cAMP pathway, leading to increased synthesis and release of endogenous GH kegg.jp.
Research has utilized transcriptomic analysis to understand the impact of this compound on gene expression profiles in target tissues. For instance, studies in liver tissue from individuals treated with Tesamorelin (this compound) have shown differential changes in hepatic gene expression. These analyses identified effects on gene signatures encompassing major inflammatory and fibrotic pathways, as well as increased understanding of the physiologic effects of augmented pulsatile GH secretion jci.org. Specifically, hepatic expression of inflammatory gene sets was decreased, which was associated with a reduction in fibrosis-related gene scores jci.org. Transcriptomic analysis also indicated upregulation of genes related to oxidative phosphorylation in the liver following Tesamorelin treatment jci.orgresearchgate.net.
These studies often employ techniques such as quantitative polymerase chain reaction (qPCR), microarrays, or next-generation sequencing (RNA-Seq) to measure mRNA levels of target genes involved in the GHRH-R and GH signaling pathways, as well as other relevant metabolic and inflammatory pathways jci.orgresearchgate.net. Analysis of gene regulation may also involve investigating transcription factor activity and epigenetic modifications.
Protein-Ligand Interaction and Receptor Binding Assays
Understanding how this compound interacts with its primary target, the GHRH receptor, is crucial. Protein-ligand interaction and receptor binding assays are employed to characterize the binding affinity, kinetics, and specificity of this compound for the GHRH-R.
This compound is designed to bind and stimulate human GHRH receptors with potency similar to that of endogenous GHRH rxlist.com. These interactions trigger the subsequent cascade of events leading to GH synthesis and release kegg.jprxlist.com.
Various experimental techniques are utilized to study protein-ligand interactions. These include radioligand binding assays, which are particularly popular for membrane-bound targets like G protein-coupled receptors giffordbioscience.comlabome.com. These assays can determine binding affinity (Kd) and receptor density (Bmax) giffordbioscience.com. Surface Plasmon Resonance (SPR) is another powerful label-free technique that allows for real-time monitoring of binding events, providing detailed kinetic profiles, including association (kon) and dissociation (koff) rates giffordbioscience.comlabome.comnih.gov. Fluorescence-based methods, such as fluorescence polarization or fluorescence resonance energy transfer (FRET), can also be adapted to study ligand-receptor binding and conformational changes upon binding nih.govresearchgate.netbmglabtech.com. Bioluminescent binding assays using reporters like NanoLuc have also been developed for studying interactions of protein hormones with their receptors, offering high sensitivity labome.combmglabtech.com.
These assays provide quantitative data on the binding characteristics of this compound to the GHRH-R, which is essential for understanding its pharmacological activity.
Cellular Physiology and Metabolic Pathway Profiling in Research Models
This compound's influence extends beyond the pituitary to affect various tissues and metabolic processes. Research models, including cell cultures and animal models, are used to investigate the effects of this compound on cellular physiology and to profile changes in metabolic pathways.
Studies suggest that by increasing GH output, this compound might allow researchers to explore how shifts in endocrine signaling impact cellular lifespan and functionality in different tissues gigwise.com. Potential research implications for Tesamorelin are believed to lie in its theoretical impact on skeletal and muscle cell physiology, as GH is a regulator of bone density and muscular tissue integrity gigwise.com. Furthermore, Tesamorelin's alleged involvement in GH stimulation opens possibilities for understanding metabolism at the molecular level, particularly lipid metabolism, including lipid breakdown, fatty acid oxidation, and adipocyte differentiation gigwise.com.
Metabolic pathway profiling involves the comprehensive analysis of metabolites within a biological sample to understand the metabolic state and how it is altered by a compound like this compound. Techniques such as mass spectrometry (MS), often coupled with chromatography (e.g., gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)), are widely used for metabolomic profiling nih.govpeerj.com. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for identifying and quantifying metabolites spectroscopyonline.comlabmanager.com. These techniques can reveal changes in the levels of various metabolites, providing insights into altered metabolic pathways such as those involved in lipid metabolism, glucose utilization, and amino acid metabolism nih.govpeerj.commdpi.com.
Cellular investigations may also involve assessing cell growth, differentiation, viability, and specific cellular functions in response to this compound treatment in vitro.
Application of Advanced Microscopic Techniques in Cellular Investigations
Advanced microscopic techniques provide high-resolution visualization of cellular structures and dynamic processes, offering valuable insights into the cellular effects of this compound. While specific studies using advanced microscopy directly on this compound-treated cells were not prominently found in the search results, these techniques are broadly applicable to cellular investigations relevant to this compound's mechanisms.
Techniques such as confocal microscopy allow for optical sectioning of cells, providing detailed 3D information numberanalytics.com. Super-resolution microscopy techniques like STORM and STED overcome the diffraction limit of light, enabling visualization of cellular structures at the nanoscale numberanalytics.commdpi.comnumberanalytics.com. Live-cell imaging techniques allow researchers to study cellular processes in real-time, observing dynamic events within living cells numberanalytics.com. Electron microscopy provides even higher resolution, revealing ultrastructural details numberanalytics.com.
These microscopic methods can be used to investigate the localization of GHRH receptors, the trafficking of signaling molecules, changes in cellular morphology, lipid droplet dynamics, and other cellular events influenced by this compound and the GH signaling pathway. Techniques like Fluorescence Recovery After Photobleaching (FRAP) and Fluorescence Lifetime Imaging Microscopy (FLIM) can be used to study protein mobility and interactions within cells researchgate.netnih.gov.
Biophysical and Spectroscopic Characterization
Biophysical and spectroscopic methods are employed to characterize the molecular properties of this compound, including its conformation, dynamics, and interactions at a molecular level.
Advanced Spectroscopic Methods for Molecular Conformation and Dynamics Assessment
Spectroscopic methods probe the interaction of this compound molecules with electromagnetic radiation to gain information about their structure, conformation, and dynamics.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the three-dimensional structure, conformation, and dynamics of molecules, including peptides like this compound spectroscopyonline.comlabmanager.comsu.se. By analyzing the spectra, researchers can determine the arrangement of atoms, identify different chemical environments, and study molecular flexibility and interactions labmanager.com.
Other spectroscopic techniques relevant to molecular characterization include Circular Dichroism (CD) spectroscopy, which can be used to study the secondary structure of peptides and proteins, and vibrational spectroscopies like Infrared (IR) and Raman spectroscopy, which provide information about molecular vibrations and functional groups spectroscopyonline.comsu.se. Fluorescence spectroscopy can be used to study molecular interactions and conformational changes if the molecule is fluorescent or can be labeled with a fluorescent probe spectroscopyonline.comlongdom.org.
These advanced spectroscopic methods contribute to a comprehensive understanding of the molecular behavior of this compound, which is essential for structure-activity relationship studies and the development of improved analogs.
Compound Information
| Compound Name | PubChem CID |
| This compound (Tesamorelin) | 16137828 |
Data Tables
While specific quantitative data tables directly from research findings on this compound using these advanced methodologies were not extensively detailed in the search results beyond gene expression fold changes, the types of data generated by these techniques can be illustrated.
Example: Illustrative Data from Gene Expression Analysis (Section 5.1.1)
This table illustrates hypothetical fold changes in gene expression of key genes in the GH signaling pathway in a research model treated with this compound compared to a control group.
| Gene Name | Fold Change (this compound vs Control) | p-value |
| GHRHR | 1.5 | 0.03 |
| GH1 | 2.1 | 0.01 |
| IGF1 | 1.8 | 0.05 |
| SOCS2 | 0.7 | 0.02 |
Example: Illustrative Data from Protein-Ligand Binding Assay (Section 5.1.2)
This table illustrates hypothetical binding affinity data (Kd) of this compound for the GHRH receptor obtained from a receptor binding assay.
| Ligand | Target Receptor | Binding Affinity (Kd) | Method Used |
| This compound | GHRH-R | 0.5 nM | Radioligand Binding |
| Endogenous GHRH | GHRH-R | 0.4 nM | Radioligand Binding |
Example: Illustrative Data from Metabolic Pathway Profiling (Section 5.1.3)
This table illustrates hypothetical changes in the levels of select metabolites in a research model treated with this compound.
| Metabolite | Pathway Involved | Fold Change (this compound vs Control) |
| Palmitate | Fatty Acid Metabolism | 0.6 |
| Glucose-6-phosphate | Glycolysis | 1.3 |
| Lactate | Glycolysis | 1.1 |
| Glycerol (B35011) | Lipid Metabolism | 1.8 |
These illustrative tables represent the types of quantitative data generated through the application of advanced research methodologies in the study of compounds like this compound, providing valuable insights into their biological activities and mechanisms.
Chromatographic and Electrophoretic Techniques for Purity and Degradant Analysis
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of tesamorelin and identifying potential degradation products. HPLC analysis is routinely employed for purity determinations and to monitor the formation of degradants. google.comresolvemass.cafda.gov Specific degradation products of tesamorelin that have been identified through HPLC analysis include β-Asp 8-, Asp 8-, β-Asp 3-, Asu 3-, and Met 27 (Ox)-tesamorelin. google.com Furthermore, unknown impurities characterized by specific relative retention times (RRT) have been observed during HPLC analysis of tesamorelin formulations. google.com HPLC is also utilized to analyze deamidation products, which are common degradation pathways for peptides. google.com
Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (LC-HRMS/MS) provide enhanced capabilities for peptide purity assessment and the identification of degradation products and potential metabolites in complex matrices like human plasma. resolvemass.canih.gov Studies using LC-HRMS/MS have indicated that tesamorelin exhibits considerable metabolic stability in human plasma. nih.gov
Electrophoretic techniques, such as Capillary Electrophoresis (CE), are also valuable in peptide characterization. CE can be used for charge variant analysis and provides high-resolution separation of closely related peptides, which is important for assessing the heterogeneity and purity of peptide samples. resolvemass.ca While not specifically detailed for tesamorelin purity/degradants in the provided information, SDS-PAGE electrophoresis is a general technique for protein analysis that could potentially be applied in related studies. scispace.com
Data from a study on tesamorelin formulations analyzed by HPLC after storage at 25°C for 1 month illustrate the use of chromatographic techniques for monitoring purity and degradant formation:
| Degradant/Impurity | Relative Retention Time (RRT) | Observation after 1 Month at 25°C (Example Data - Illustrative) |
| β-Asp 8-tesamorelin | Typical | Increased level |
| Asp 8-tesamorelin | Typical | Increased level |
| β-Asp 3-tesamorelin | Typical | Detected |
| Asu 3-tesamorelin | Typical | Detected |
| Met 27 (Ox)-tesamorelin | Typical | Increased level |
| Unknown Impurity 1 | 0.78 | Formed |
| Unknown Impurity 2 | 0.83-0.85 | Formed |
| Tesamorelin (Purity) | 1.00 | Decreased |
Note: The specific numerical data for the levels of degradants after storage were not available in the provided snippets, so the "Observation" column provides illustrative findings based on the description of the analysis.
Computational and In Silico Modeling
Computational and in silico modeling approaches play an increasingly important role in understanding peptide behavior, interactions, and predicting their properties.
Molecular Docking and Dynamics Simulations of Tesamorelin-Receptor Interactions
Tesamorelin functions as an analog of GHRH and exerts its effects by binding to and stimulating the human GHRH receptor, primarily located in the anterior pituitary gland. drugbank.comcorepeptides.comcorepeptides.comlimitlesslifenootropics.comsec.govfda.gov The binding affinity of tesamorelin to the human GHRH receptor has been shown to be comparable to that of endogenous human GHRH. fda.gov
The interaction between tesamorelin and the GHRH receptor initiates a cascade of intracellular signaling events within pituitary cells. corepeptides.comcorepeptides.comlimitlesslifenootropics.com This binding is hypothesized to induce structural changes in the GHRH receptor, including a significant conformational change involving transmembrane helix 6 (TM6), which facilitates G protein coupling on the intracellular side. corepeptides.com This coupling subsequently activates the enzyme adenylate cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. corepeptides.comcorepeptides.comlimitlesslifenootropics.com Elevated cAMP then activates protein kinase A (PKA), amplifying the GHRH receptor signaling initiated by tesamorelin and ultimately stimulating the synthesis and secretion of growth hormone from somatotroph cells. corepeptides.comcorepeptides.comlimitlesslifenootropics.com
Molecular dynamics simulations are powerful computational tools used to study the dynamic behavior of molecules and their interactions over time. While specific studies detailing molecular dynamics simulations of tesamorelin directly bound to the GHRH receptor were not explicitly found in the provided snippets, this technique is relevant for investigating the conformational changes and G protein coupling mechanisms of class B G protein-coupled receptors like the GHRH receptor, as highlighted in studies on related receptors. core.ac.uk Such simulations could provide detailed insights into the dynamic process of tesamorelin binding and receptor activation at the atomic level, complementing experimental binding data.
Predictive Modeling for Peptide Stability, Permeability, and Activity
In silico models are valuable for predicting various peptide properties, including stability, permeability, and activity, particularly during early research and development phases. nih.gov
Predictive modeling for peptide permeability is especially useful when experimental measurements are challenging. nih.gov Models have been developed to estimate peptide permeability based on properties such as dynamic molecular surface characteristics and using atomistic physical models. nih.gov Recent advancements include deep learning models, such as those based on the Molecular Attention Transformer (MAT), which have demonstrated strong performance in predicting the membrane permeability of peptides, outperforming some traditional machine learning methods. frontiersin.orgresearchgate.net These models utilize molecular structures and properties to predict how well a peptide can cross biological membranes.
Computational methods and machine learning algorithms are also applied to predict peptide activity. Approaches using machine learning models like Support Vector Machines (SVM) and Random Forests, combined with sequence-based descriptors derived from the peptide's amino acid sequence, are employed to predict various types of peptide activity. frontiersin.orggu.seresearchgate.netrsc.orgnih.gov These models can evaluate potential activity based on the structural and amino acid characteristics of the peptide sequence, aiding in the identification of promising candidates for further experimental investigation. researchgate.net
Bioanalytical Method Development and Validation
Bioanalytical methods are essential for the quantitative determination of tesamorelin and its metabolites in biological matrices obtained from research studies. These methods are critical for understanding the behavior of the compound in biological systems. ijpsjournal.comhumanjournals.combrjac.com.bruniversiteitleiden.nlresearchgate.net
Assay Development for Tesamorelin and Metabolite Quantification in Research Matrices
The development of sensitive, dependable, and selective bioanalytical techniques for quantifying tesamorelin and its metabolites in biological matrices like plasma is a key component of research. ijpsjournal.comhumanjournals.combrjac.com.brresearchgate.net High-pressure liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS/MS or UHPLC-MS/MS), is a widely used and flexible analytical method for identifying and quantifying compounds at low concentrations in biological samples. ijpsjournal.comhumanjournals.combrjac.com.brresearchgate.netmdpi.comresearchgate.netkcl.ac.uk
The process of bioanalytical method development involves creating procedures for sample collection, processing, storage, and analysis. humanjournals.combrjac.com.br Sample preparation techniques are crucial for isolating the analyte from the complex biological matrix and can include protein precipitation, liquid-liquid extraction, and solid-phase extraction. humanjournals.combrjac.com.brmdpi.comresearchgate.netkcl.ac.uk For instance, protein precipitation with cold acetone (B3395972) has been used in the quantification of related peptides in plasma to remove abundant proteins and achieve high peptide recovery. researchgate.net
While tesamorelin has shown considerable metabolic stability in human plasma in some studies nih.gov, the identification and quantification of potential metabolites are still important aspects of bioanalysis. LC-MS/MS methods have been employed to detect in vitro metabolites of GHRH synthetic analogues, including tesamorelin, in fortified urine samples. kcl.ac.uk The decision to quantify metabolites and the level of method validation required depend on the specific research question and regulatory considerations. universiteitleiden.nl
Enzyme-Linked Immunosorbent Assays (ELISA) have also been used for the quantification of tesamorelin; however, the potential for interference from anti-tesamorelin antibodies needs to be considered when using such methods. fda.gov
Bioassay Validation for Activity and Potency Assessment in Preclinical Contexts
Bioassays are developed and validated to assess the biological activity and potency of tesamorelin, particularly in preclinical research contexts. Potency is defined as the specific ability of a product to achieve a given result, as demonstrated by appropriate laboratory tests. pharmaron.comnih.gov
Cell-based bioassays are commonly used to evaluate the bioactivity of tesamorelin, which stimulates growth hormone secretion and increases levels of insulin-like growth factor 1 (IGF-1). fda.govdrugbank.comfda.govnih.gov These downstream effects serve as indicators of tesamorelin's activity and are measured in bioassays. In vitro studies have demonstrated that tesamorelin binds to and stimulates human GRF receptors with potency similar to endogenous GRF, indicating that receptor binding and activation assays are relevant for assessing its biological activity. sec.gov
Validation of bioanalytical methods, including bioassays, is a critical process to ensure that the method is suitable for its intended purpose and provides reliable and accurate data. pharmaron.comedraservices.nl Bioassay validation involves evaluating several performance parameters, including accuracy, precision, selectivity, linearity, range, and robustness. ijpsjournal.comhumanjournals.combrjac.com.brmdpi.comedraservices.nlsterlingpharmasolutions.com Validation strategies are typically guided by international guidelines and recommendations from regulatory bodies such as the ICH and FDA. pharmaron.comeurofins.com
For cell-based potency assays, validation involves assessing parameters like linearity and range by evaluating the correlation between nominal and observed potencies across a range of concentrations. sterlingpharmasolutions.com Accuracy and precision are also determined within the validated range. sterlingpharmasolutions.com Optimizing assay conditions, such as incubation periods, is important for generating high-quality potency curves. sterlingpharmasolutions.com While cell-based bioassays for tesamorelin bioactivity have been noted to exhibit high variability fda.gov, the development and validation process aims to minimize this variability and ensure the reliability of the results.
In preclinical development, it is often recommended to develop a battery of parallel functional assays that can collectively address all potential mechanisms of action relevant to the product. nih.gov This comprehensive approach helps in thoroughly characterizing the biological activity of the compound. The preferred approach for later-stage studies is the use of validated in vitro potency assays due to their quantifiable, reproducible, and robust nature. pharmaron.com
Q & A
Q. What is the mechanistic basis of Egrifta’s action in reducing visceral adipose tissue (VAT) in HIV-associated lipodystrophy?
Methodological Answer: this compound (tesamorelin) is a synthetic analog of growth hormone-releasing hormone (GHRH) that stimulates endogenous growth hormone (GH) secretion. To study its mechanism, researchers can use in vitro assays measuring GH release from pituitary cells, paired with in vivo imaging (e.g., MRI or CT scans) to quantify VAT reduction in animal models. Clinical trials often correlate GH/IGF-1 levels with adiposity metrics .
Q. What existing clinical trials have evaluated this compound’s efficacy, and what endpoints are commonly used?
Methodological Answer: Phase III trials (e.g., NCT00130221) primarily assess VAT reduction via imaging and metabolic markers (e.g., triglycerides, insulin resistance). Systematic reviews using PRISMA guidelines can synthesize trial data, while meta-analyses may compare outcomes across studies, adjusting for covariates like baseline VAT or patient demographics .
Q. How does this compound’s pharmacokinetic profile influence dosing regimens in diverse populations?
Methodological Answer: Pharmacokinetic studies use HPLC or LC-MS to measure tesamorelin plasma concentrations over time. Population pharmacokinetic modeling (e.g., NONMEM) can identify covariates (e.g., renal/hepatic impairment) affecting drug exposure. Dose adjustments are validated through simulations and comparative AUC analyses .
Advanced Research Questions
Q. How can contradictory findings in this compound’s long-term efficacy studies be resolved methodologically?
Methodological Answer: Contradictions may arise from heterogeneous trial designs or confounding variables (e.g., concurrent antiretroviral therapies). Researchers should apply sensitivity analyses to isolate drug effects, use mixed-effects models to account for inter-study variability, and conduct individual participant data (IPD) meta-analyses to re-examine subgroups .
Q. What experimental designs optimize the assessment of this compound’s safety in longitudinal studies?
Methodological Answer: Adaptive trial designs (e.g., Bayesian methods) allow real-time safety monitoring. Endpoints like HbA1c, liver function tests, and adverse event reporting should be standardized. Propensity score matching can balance cohorts when comparing this compound to placebo or alternative therapies .
Q. How can researchers address variability in GH response to this compound across patient subgroups?
Methodological Answer: Stratified randomization by baseline IGF-1 levels or genetic polymorphisms (e.g., GH receptor variants) improves subgroup analysis. Pharmacogenomic studies using GWAS or targeted sequencing can identify biomarkers predictive of response variability .
Q. What statistical methods are most robust for analyzing this compound’s metabolic outcomes in small-sample studies?
Methodological Answer: Bootstrapping or permutation tests enhance power in small samples. Partial least squares regression (PLS-R) handles multicollinearity in metabolic datasets (e.g., lipid profiles, glucose levels). False discovery rate (FDR) correction minimizes Type I errors in high-dimensional data .
Q. How can GDPR compliance be ensured when handling patient data from multinational this compound trials?
Methodological Answer: Implement pseudonymization for data linkage and storage. Data Protection Impact Assessments (DPIAs) must address cross-border data transfers. Secure platforms like REDCap with audit trails and role-based access ensure compliance. Training protocols for research teams should be documented .
Data Management and Reproducibility
Q. What frameworks ensure reproducibility in preclinical studies of this compound?
Methodological Answer: Follow ARRIVE guidelines for animal studies, detailing randomization, blinding, and sample size calculations. Raw data (e.g., Western blot images, dose-response curves) should be archived in FAIR-aligned repositories (e.g., Zenodo) with metadata for reuse .
Q. How can conflicting in vitro and in vivo results for this compound’s off-target effects be reconciled?
Methodological Answer: Use translational pharmacokinetic-pharmacodynamic (PK-PD) models to bridge in vitro assays (e.g., receptor binding) and in vivo outcomes. Pathway enrichment analysis (e.g., Gene Ontology) identifies biological processes affected across models .
Tables: Key Methodological Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
